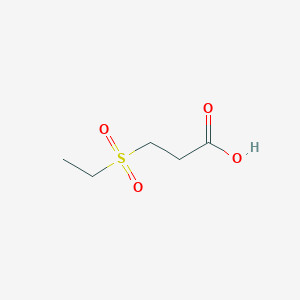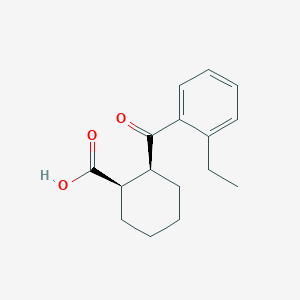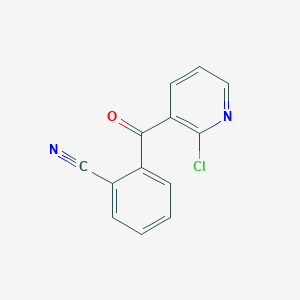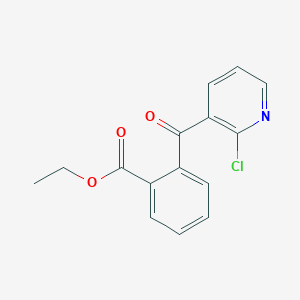![molecular formula C7H10ClN3 B1613291 5,6,7,8-四氢吡啶并[3,4-d]嘧啶盐酸盐 CAS No. 192869-79-7](/img/structure/B1613291.png)
5,6,7,8-四氢吡啶并[3,4-d]嘧啶盐酸盐
描述
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a bicyclic heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in various cellular processes .
科学研究应用
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in studies involving kinase inhibition, which is crucial for understanding cell signaling pathways.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride is Axl , a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases . Axl plays a crucial role in several cellular processes, including cell survival, proliferation, and migration .
Mode of Action
This compound acts as a selective Axl inhibitor . It binds to the Axl receptor, inhibiting its activity and preventing it from triggering downstream signaling pathways . This inhibition disrupts the normal functioning of the cell, leading to various changes depending on the specific cellular context .
Biochemical Pathways
The inhibition of Axl affects several biochemical pathways. One of the key pathways influenced is the PI3K/Akt pathway , which is often overactivated in numerous cancers . By inhibiting Axl, this compound can potentially downregulate this pathway, disrupting the survival and proliferation of cancer cells .
Pharmacokinetics
The compound er-001259851-000, a derivative of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, demonstrated a promising pharmacokinetic profile in mice .
Result of Action
The selective inhibition of Axl by this compound can lead to a decrease in cell survival and proliferation, particularly in cancer cells where Axl is often overexpressed . This can result in the reduction of tumor growth and potentially contribute to the effectiveness of cancer treatments .
Action Environment
The action of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Furthermore, the presence of other molecules or drugs can potentially impact the compound’s action through drug-drug interactions.
生化分析
Biochemical Properties
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of mTOR kinase and PI3 kinase, which are key enzymes in cellular signaling pathways . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes. Additionally, 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride has shown interactions with other proteins involved in cell growth and proliferation .
Cellular Effects
The effects of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . This inhibition also affects gene expression by downregulating genes involved in cell survival and growth .
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of mTOR kinase and PI3 kinase, inhibiting their enzymatic activity . This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular signaling and gene expression. Additionally, the compound may interact with other proteins and enzymes, further modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits mTOR kinase and PI3 kinase activity, leading to reduced tumor growth in cancer models . Higher doses may result in toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages .
Metabolic Pathways
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux by inhibiting key enzymes in the PI3K/Akt/mTOR pathway . This inhibition leads to altered levels of metabolites and changes in cellular energy balance . Additionally, the compound may interact with other metabolic enzymes, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transport proteins and binding sites .
Subcellular Localization
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its inhibitory effects on mTOR kinase and PI3 kinase, as it ensures the compound reaches its target sites within the cell .
准备方法
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of pyridine and pyrimidine derivatives. The process typically includes the formation of an intermediate, which is then cyclized to produce the desired compound . Industrial production methods often involve multicomponent synthesis, which allows for the efficient and scalable production of this compound .
化学反应分析
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-d]pyrimidine derivatives with additional functional groups .
相似化合物的比较
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride can be compared with other similar compounds, such as:
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound also has a bicyclic structure but differs in its substitution pattern, which affects its reactivity and applications.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine:
The uniqueness of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride lies in its specific inhibition of mTOR kinase and PI3 kinase, making it a valuable compound for targeted therapeutic applications .
属性
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-2-8-4-7-6(1)3-9-5-10-7;/h3,5,8H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXBQUGRAZNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=NC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627632 | |
| Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192869-79-7 | |
| Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-[1-(6-methylpyrazin-2-yl)piperid-3-yl]methylamine](/img/structure/B1613209.png)


![1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1613216.png)









